molecular formula C8H9N3O B1283745 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 54732-89-7

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1283745
CAS RN: 54732-89-7
M. Wt: 163.18 g/mol
InChI Key: MHEBKJBEJUTXJQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide (Scheme 29) and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Drug Development

Imidazole derivatives like 5-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one have been utilized in the development of various drugs due to their diverse biological activities. They exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This makes them valuable for synthesizing new pharmacological agents.

Antimicrobial Agents

Due to the increasing problem of antimicrobial resistance (AMR), there is a pressing need for new antimicrobial agents. Imidazole derivatives have been shown to possess potent antibacterial and antifungal properties , which can be harnessed to develop new treatments for infectious diseases .

Material Science

Imidazole derivatives are investigated for their potential applications in material science, particularly as n-type dopants in organic electronics. They can improve the conductivity and stability of materials used in Organic Thin Film Transistors (OTFTs) and solar cells .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. Some imidazole derivatives have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one has the signal word “Warning” and hazard statements H302+H312+H332;H315;H319;H335 .

Future Directions

The future directions in the field of imidazole derivatives are likely to involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting potential for future drug development .

properties

IUPAC Name

6-amino-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEBKJBEJUTXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227311
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

CAS RN

54732-89-7
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54732-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-1-methyl
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